molecular formula C9H7NO3Se B14181019 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione CAS No. 847446-33-7

5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione

Cat. No.: B14181019
CAS No.: 847446-33-7
M. Wt: 256.13 g/mol
InChI Key: DGWYNDYZCKXGCD-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione is an organoselenium compound with the molecular formula C9H9NOSe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione typically involves the reaction of 2-methyl-1,3-benzoselenazole with methoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction parameters, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxide, selenide, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione involves its interaction with molecular targets such as enzymes and cellular receptors. It can modulate oxidative stress pathways and influence gene expression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylbenzoselenazole: Similar in structure but lacks the dione functionality.

    5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione: Contains sulfur instead of selenium.

    5-Methoxy-2-methyl-1,3-benzothiazole: Another sulfur-containing analog

Uniqueness

5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

847446-33-7

Molecular Formula

C9H7NO3Se

Molecular Weight

256.13 g/mol

IUPAC Name

5-methoxy-2-methyl-1,3-benzoselenazole-4,7-dione

InChI

InChI=1S/C9H7NO3Se/c1-4-10-7-8(12)6(13-2)3-5(11)9(7)14-4/h3H,1-2H3

InChI Key

DGWYNDYZCKXGCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C([Se]1)C(=O)C=C(C2=O)OC

Origin of Product

United States

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